Igmesine Hydrochloride σ₁ Receptor Binding Affinity and σ₂ Selectivity vs. BD-1008
Igmesine hydrochloride binds to the σ₁ receptor with KD = 19.1 nM and shows negligible σ₂ activity (IC₅₀ > 1000 nM), yielding a σ₁/σ₂ selectivity ratio >52-fold . In contrast, the σ₁ antagonist BD-1008 demonstrates Ki = 2 ± 1 nM for σ₁ but only 4-fold selectivity over σ₂ . While BD-1008 exhibits higher absolute σ₁ affinity, igmesine's substantially greater selectivity window (>52-fold vs. 4-fold) makes it preferable for experiments where σ₂ off-target confounding must be minimized.
| Evidence Dimension | σ₁ receptor binding affinity and σ₂ selectivity |
|---|---|
| Target Compound Data | KD = 19.1 nM (σ₁); IC₅₀ > 1000 nM (σ₂); selectivity ratio >52-fold |
| Comparator Or Baseline | BD-1008: Ki = 2 ± 1 nM (σ₁); 4-fold selectivity over σ₂ |
| Quantified Difference | BD-1008 has ~10-fold higher σ₁ affinity (2 nM vs. 19.1 nM); Igmesine has >13-fold higher σ₂ selectivity (52-fold vs. 4-fold) |
| Conditions | Radioligand binding assays using recombinant or native σ₁ and σ₂ receptor preparations |
Why This Matters
Investigators requiring minimal σ₂ cross-reactivity should select igmesine; those prioritizing maximal σ₁ affinity for antagonist studies may prefer BD-1008.
